molecular formula C16H19NO3S B8532122 4-Tert-butyl-2-(2-formyl-4-methoxyphenoxymethyl)thiazole

4-Tert-butyl-2-(2-formyl-4-methoxyphenoxymethyl)thiazole

Cat. No. B8532122
M. Wt: 305.4 g/mol
InChI Key: LPDVAZUHYLUBSO-UHFFFAOYSA-N
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Patent
US05296495

Procedure details

A mixture of 2-bromomethyl-4-tert-butylthiazole (3.4 g), 2-hydroxy-5-methoxybenzaldehyde (2.21 g) and potassium carbonate (2.0 g) in acetone (25 ml) was stirred under reflux for 7 hours. After being filtered, the filtrate was concentrated under reduced pressure to give a crude residue. The residue was subjected to column chromatography on silica gel and eluted with a mixture of toluene and ethyl acetate. The fractions containing object compound were combined and concentrated under reduced pressure to give a syrup. The syrup was crystallized from n-hexane and filtered to give 4-tert-butyl-2-(2-formyl-4-methoxyphenoxymethyl)thiazole (3.23 g).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[S:4][CH:5]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[N:7]=1.[OH:12][C:13]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][C:14]=1[CH:15]=[O:16].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[C:8]([C:6]1[N:7]=[C:3]([CH2:2][O:12][C:13]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][C:14]=2[CH:15]=[O:16])[S:4][CH:5]=1)([CH3:11])([CH3:10])[CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
BrCC=1SC=C(N1)C(C)(C)C
Name
Quantity
2.21 g
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)OC
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
FILTRATION
Type
FILTRATION
Details
After being filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude residue
WASH
Type
WASH
Details
eluted with a mixture of toluene and ethyl acetate
ADDITION
Type
ADDITION
Details
The fractions containing object compound
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a syrup
CUSTOM
Type
CUSTOM
Details
The syrup was crystallized from n-hexane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1N=C(SC1)COC1=C(C=C(C=C1)OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.23 g
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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